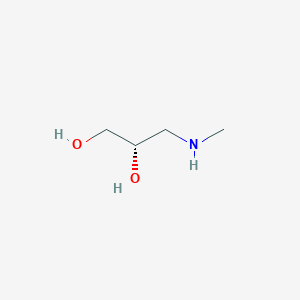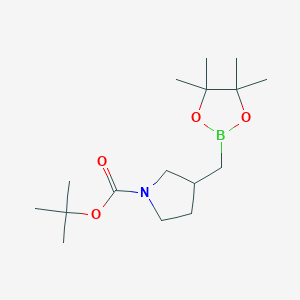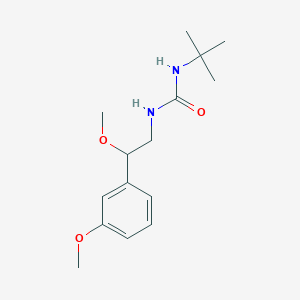
(2S)-3-(methylamino)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-3-(methylamino)propane-1,2-diol” is a chemical compound with the CAS Number: 847490-63-5 . It has a molecular weight of 105.14 and is typically in oil form . This compound is used extensively in scientific research, finding applications in areas like pharmaceuticals, biochemistry, and molecular biology due to its unique properties and potential for various experimental studies.
Molecular Structure Analysis
The molecular formula of “this compound” is C4H11NO2 . The InChI Code is 1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The predicted boiling point is 245.8±25.0 °C and the predicted density is 1.064±0.06 g/cm3 . The pKa is predicted to be 14.09±0.20 .科学的研究の応用
Downstream Processing in Bioproduction
A significant application of diols like (2S)-3-(methylamino)propane-1,2-diol lies in the downstream processing of biologically produced chemicals. For instance, 1,3-Propanediol and 2,3-butanediol are biologically produced diols with a wide range of applications. The separation of these diols from fermentation broth is a major cost factor in their microbial production. Various methods have been studied for the recovery and purification of these biologically produced diols, highlighting the importance of finding efficient and cost-effective downstream processing techniques (Xiu & Zeng, 2008).
Enzyme Substrate and Inhibitor Studies
Another area of research involves the use of this compound analogs in enzyme substrate and inhibitor studies. For example, the synthesis and investigation of various analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum, showcase the compound's utility in understanding enzyme reactions and inhibitory mechanisms (Gunsalus, Romesser, & Wolfe, 1978).
Lubricant Application Studies
In lubricant applications, synthetic complex esters based on di- and triol-centered polyols, including variants like 2,2-dimethyl-1,3-propane diol, have been evaluated for their suitability as automotive gear lubricants. These studies demonstrate the potential for such compounds to enhance the performance and environmental compatibility of lubricants (Nagendramma & Kaul, 2008).
CO2 Capture Research
Research into CO2 capture technologies has also explored the use of compounds related to this compound. For example, the study of aqueous solutions of 3-methylaminopropylamine activated dimethyl-monoethanolamine for the absorption of CO2 showcases the relevance of such compounds in developing more efficient and environmentally friendly carbon capture solutions (Brúder et al., 2012).
Biofuel and Bioproduct Production
The metabolic engineering of pathways in Escherichia coli for the production of 1,2-Propanediol from renewable resources is another key area of application. This research illustrates the potential of using genetic and metabolic engineering techniques to produce important chemicals from sustainable sources, offering an alternative to petrochemical-derived products (Altaras & Cameron, 1999).
Safety and Hazards
The safety information for “(2S)-3-(methylamino)propane-1,2-diol” includes the following hazard statements: H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
(2S)-3-(methylamino)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMTYMDHLQTCHY-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847490-63-5 |
Source


|
| Record name | (2S)-3-(methylamino)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)
![Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide](/img/structure/B2766744.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)


![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)
![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)
![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)